4-acetamido-N-(2-(2-ethoxyacetamido)ethyl)benzamide
Description
Properties
IUPAC Name |
4-acetamido-N-[2-[(2-ethoxyacetyl)amino]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-3-22-10-14(20)16-8-9-17-15(21)12-4-6-13(7-5-12)18-11(2)19/h4-7H,3,8-10H2,1-2H3,(H,16,20)(H,17,21)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFKWNJGGYWQHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCCNC(=O)C1=CC=C(C=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-(2-(2-ethoxyacetamido)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Acylation Reaction: The initial step involves the acylation of aniline with acetic anhydride to form N-acetylaniline.
Ethoxyacetamido Group Introduction:
Coupling Reaction: The final step involves the coupling of the ethoxyacetamido intermediate with N-acetylaniline under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-acetamido-N-(2-(2-ethoxyacetamido)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamido and ethoxyacetamido groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or acetamides.
Scientific Research Applications
4-acetamido-N-(2-(2-ethoxyacetamido)ethyl)benzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-acetamido-N-(2-(2-ethoxyacetamido)ethyl)benzamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Benzamide Derivatives
4-Acetamido-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzamide (TG7-146) :
This compound shares the benzamide core and acetamido group but replaces the ethoxyacetamido side chain with a 2-methylindole-ethyl group. TG7-146 exhibits a molecular weight of 336 g/mol (LCMS: m/z 336 [M+H]⁺) and demonstrated high selectivity as an EP2 antagonist . The indole moiety likely enhances hydrophobic interactions with receptors compared to the ethoxyacetamido group in the target compound.- 4-Acetamido-N-[2-(ethylamino)ethyl]benzamide: A simpler analog lacking the ethoxyacetamido modification. Its molecular weight is 249 g/mol (monoisotopic mass: 249.1477), and it is a metabolite of procainamide (a Class Ia antiarrhythmic).
Benzothiazole and Benzimidazole Analogs
2-Acetamido-N-[4-(phenylsulfonamido)phenyl]benzo[d]thiazole-6-carboxamide (24) :
While structurally distinct due to the benzothiazole core, this compound shares acetamido and sulfonamide functional groups. It was synthesized via EEDQ-mediated coupling in DMF, yielding a 35% yield . Its thiazole ring may confer enhanced π-stacking interactions compared to the benzamide core of the target compound.3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) :
This benzimidazole derivative exhibits antimicrobial and anticancer activities. The dinitrophenyl group introduces strong electron-withdrawing effects, which are absent in the ethoxyacetamido side chain of the target compound .
Pharmacologically Relevant Derivatives
- N-(2-(1H-Indol-1-yl)ethyl)-4-(diethylamino)benzamide (TG7-205): A potent EP2 antagonist (95–98% purity) with a diethylamino substituent instead of acetamido. The indol-ethyl side chain enhances binding to prostaglandin receptors, whereas the ethoxyacetamido group in the target compound may modulate solubility or off-target effects .
Structural and Functional Analysis
Key Structural Differences
*Estimated based on analogous structures.
Spectroscopic and Analytical Data
- NMR : The ethoxy group in the target compound would show characteristic signals at δ 1.3 ppm (CH₃) and δ 3.4–4.0 ppm (OCH₂), distinct from methylindole protons (δ 2.26 ppm) in TG7-146 .
- LCMS: Expected [M+H]⁺ ~350–360, similar to TG7-117 (m/z 336) but higher than simpler analogs like 4-acetamido-N-[2-(ethylamino)ethyl]benzamide (m/z 249) .
Pharmacological and Physicochemical Implications
- Solubility : The ethoxyacetamido group may enhance water solubility compared to hydrophobic indole or dinitrophenyl substituents .
- Receptor Binding : The ethoxy group’s electron-donating effects could alter hydrogen-bonding interactions relative to sulfonamides or indoles .
- Metabolic Stability: The ethylamino side chain in simpler analogs is prone to oxidative deamination, whereas the ethoxyacetamido group might resist enzymatic degradation .
Biological Activity
4-acetamido-N-(2-(2-ethoxyacetamido)ethyl)benzamide is a synthetic organic compound that has garnered attention in various scientific fields due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound is characterized by its unique structure, which includes an acetamido group and an ethoxyacetamido group. This combination is believed to confer distinct chemical and biological properties compared to similar compounds.
Structural Formula
The molecular formula of the compound is , and it has a molecular weight of 264.33 g/mol.
The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound is known to interact with proteins through hydrogen bonding and hydrophobic interactions, which may lead to the inhibition of certain enzymes or modulation of receptor activity.
Target Proteins
Research indicates that this compound may act on various targets, including:
- Enzymes involved in metabolic pathways.
- Receptors associated with cell signaling.
Antimicrobial Activity
Studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.3 |
| HeLa (Cervical Cancer) | 12.7 |
| A549 (Lung Cancer) | 18.5 |
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound significantly inhibited the growth of Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections .
- Anticancer Research : Another study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound on various cancer cell lines. The study found that it induced apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its potential as an anticancer drug .
Q & A
Q. What are the recommended synthetic routes and critical parameters for synthesizing 4-acetamido-N-(2-(2-ethoxyacetamido)ethyl)benzamide?
Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalization of the benzamide core. Key steps include:
- Amide Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the ethoxyacetamido group to the ethylenediamine linker.
- Protection/Deprotection : Employ tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent side reactions during sequential amidation .
- Reaction Optimization : Control temperature (20–40°C), solvent polarity (DMF or DCM), and stoichiometric ratios (1:1.2 for amine:acyl chloride) to maximize yield (>70%) .
Q. Critical Parameters :
- Purity of intermediates (validated via TLC/HPLC).
- Exclusion of moisture to prevent hydrolysis of activated intermediates.
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substitution patterns (e.g., acetamido protons at δ 2.1–2.3 ppm, ethoxy protons at δ 1.2–1.4 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 364.1764) .
- Elemental Analysis : Validate C, H, N content within ±0.3% of theoretical values.
- X-ray Crystallography (if crystalline): Resolve absolute configuration and hydrogen-bonding networks .
Q. How can researchers design initial biological assays to evaluate the compound's potential therapeutic effects?
Methodological Answer:
- In Vitro Enzyme Inhibition : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based assays. IC values <10 µM suggest therapeutic potential .
- Antimicrobial Activity : Test against Gram-positive/negative bacteria (MIC assays) and fungi (disk diffusion). Compare to reference drugs like ciprofloxacin .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity (IC vs. normal cells) .
Advanced Research Questions
Q. What strategies are effective in elucidating the mechanism of action for this benzamide derivative in enzyme inhibition?
Methodological Answer:
- Kinetic Studies : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots. For example, if increases with inhibitor concentration, it suggests competitive binding .
- Molecular Docking : Use software like AutoDock Vina to predict binding poses in enzyme active sites (e.g., hydrogen bonds with catalytic residues) .
- Site-Directed Mutagenesis : Validate predicted binding residues by mutating key amino acids (e.g., Asp189 in trypsin-like proteases) and measure activity loss .
Q. How should researchers address discrepancies in biological activity data between this compound and structural analogs?
Methodological Answer:
- Comparative SAR Analysis : Systematically vary substituents (e.g., ethoxy vs. methoxy groups) and correlate changes with activity trends. For example, bulkier groups may reduce membrane permeability .
- Crystallographic Comparisons : Overlay crystal structures of analogs to identify steric or electronic differences affecting target binding .
- Solubility/Permeability Assays : Use PAMPA or Caco-2 models to rule out pharmacokinetic confounding factors .
Q. What in vivo models are appropriate for assessing the pharmacokinetics and toxicity profile of this compound?
Methodological Answer:
- Rodent Pharmacokinetics (PK) : Administer intravenously (IV) and orally (PO) to calculate bioavailability (%F). Monitor plasma levels via LC-MS/MS over 24h .
- Toxicokinetics : Conduct 14-day repeat-dose studies in rats (OECD 407) to identify NOAEL (No Observed Adverse Effect Level) .
- Disease Models : Use xenograft mice for anticancer efficacy or murine infection models for antimicrobial validation. Prioritize compounds with in vitro IC <1 µM .
Data Contradiction Analysis Example
If biological activity varies between batches:
Re-examine Characterization Data : Ensure impurities (e.g., unreacted intermediates) are <0.5% via HPLC .
Theoretical Alignment : Cross-reference observed activity with computational predictions (e.g., QSAR models) to identify outliers .
Replicate Under Standardized Conditions : Control humidity, temperature, and solvent lot variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
